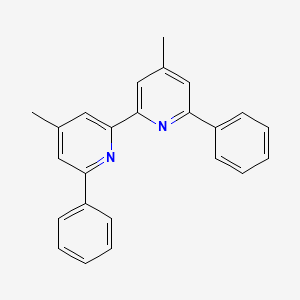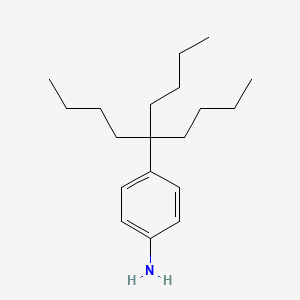![molecular formula C24H42O2Si2 B15165776 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- CAS No. 199275-03-1](/img/structure/B15165776.png)
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- is a specialized organic compound known for its unique structure and reactivity It features a hexadiyne backbone with two dione groups and is further functionalized with tris(1-methylethyl)silyl groups at the 1 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors followed by the introduction of dione functionalities. The tris(1-methylethyl)silyl groups are then added through silylation reactions under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The process often includes purification steps such as distillation or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and sensors.
Industry: It is utilized in the production of advanced materials and coatings due to its unique properties.
作用機序
The mechanism by which 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The silyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial applications.
類似化合物との比較
Similar Compounds
- 1,6-Diethoxy-1,5-hexadiene-3,4-dione
- 1,5-Hexadiyne-3,4-dione
Uniqueness
Compared to similar compounds, 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- stands out due to its enhanced stability and reactivity provided by the tris(1-methylethyl)silyl groups. These functional groups make it more versatile in various chemical reactions and applications, offering unique advantages in synthesis and material science.
特性
CAS番号 |
199275-03-1 |
|---|---|
分子式 |
C24H42O2Si2 |
分子量 |
418.8 g/mol |
IUPAC名 |
1,6-bis[tri(propan-2-yl)silyl]hexa-1,5-diyne-3,4-dione |
InChI |
InChI=1S/C24H42O2Si2/c1-17(2)27(18(3)4,19(5)6)15-13-23(25)24(26)14-16-28(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3 |
InChIキー |
YAEZUESXYBUYSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#CC(=O)C(=O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)

![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)


![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)

![[(Cyclobut-2-en-1-yl)methoxy]acetic acid](/img/structure/B15165769.png)
![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
